molecular formula C20H21N3OS2 B2772154 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1706089-06-6

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2772154
CAS No.: 1706089-06-6
M. Wt: 383.53
InChI Key: VQOMZVUAVOKMOI-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related heterocyclic compounds involves the synthesis and structural characterization of novel molecules. For example, studies have reported on the synthesis of isomorphous methyl- and chloro-substituted small heterocyclic analogs, highlighting the relevance of structural analysis in understanding the properties of such compounds (Swamy et al., 2013). Another study described the seven-step synthesis of a novel structural isomer, showcasing the intricate processes involved in creating complex heterocyclic molecules (Rotas et al., 2011).

Antibacterial and Antimicrobial Studies

Compounds with similar structures have been explored for their antibacterial and antimicrobial properties. For instance, novel thiazolyl pyrazole and benzoxazole derivatives were synthesized and screened for antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents (Landage et al., 2019). Another study synthesized a series of compounds for antimicrobial activity testing, revealing some with good activity comparable to standard drugs (Kumar et al., 2012).

Advanced Material Synthesis

The compound and its analogs find applications in the synthesis of advanced materials. A study on boric acid ester intermediates with benzene rings provided insights into the synthesis and potential applications of these materials in various fields (Huang et al., 2021).

Methodological Advances in Chemistry

Research into related compounds often focuses on methodological advancements in chemistry. For example, the development of precipitation-resistant solution formulations for poorly water-soluble compounds represents a significant advancement in drug formulation and delivery, potentially applicable to compounds with similar properties (Burton et al., 2012).

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-15-18(26-20(21-15)23-10-5-6-11-23)19(24)22-12-9-17(25-14-13-22)16-7-3-2-4-8-16/h2-8,10-11,17H,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOMZVUAVOKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.